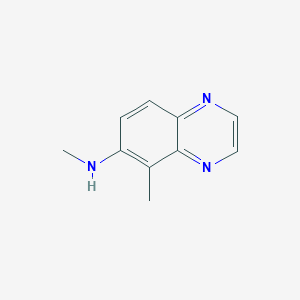
6-Quinoxalinamine, N,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Quinoxalinamine, N,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a quinoxaline ring and a dimethyl amine group. The unique chemical structure of 6-Quinoxalinamine, N,5-dimethyl- makes it an interesting compound to study for its biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 6-Quinoxalinamine, N,5-dimethyl- is not fully understood. However, it is believed that its biological and pharmacological activities are due to its ability to bind to specific targets in cells. For example, it has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Quinoxalinamine, N,5-dimethyl- has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, and it can reduce inflammation in cells and tissues. In addition, it has been shown to have anticancer properties, and it can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Quinoxalinamine, N,5-dimethyl- in lab experiments is its high selectivity and sensitivity for metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Orientations Futures
There are several future directions for research on 6-Quinoxalinamine, N,5-dimethyl-. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 6-Quinoxalinamine, N,5-dimethyl- involves the reaction of 5,6-diaminoquinoxaline with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst such as acetic acid, and the resulting product is purified by recrystallization. The synthesis of this compound has been reported in the literature, and it is a well-established method.
Applications De Recherche Scientifique
6-Quinoxalinamine, N,5-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Propriétés
Numéro CAS |
161696-98-6 |
|---|---|
Nom du produit |
6-Quinoxalinamine, N,5-dimethyl- |
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
N,5-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3 |
Clé InChI |
NXRPHEZQLSUGTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
SMILES canonique |
CC1=C(C=CC2=NC=CN=C12)NC |
Autres numéros CAS |
161696-98-6 |
Synonymes |
6-Quinoxalinamine, N,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



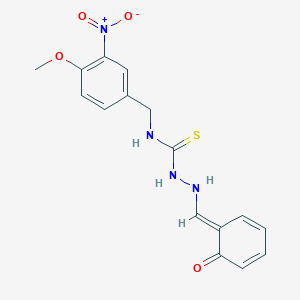
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
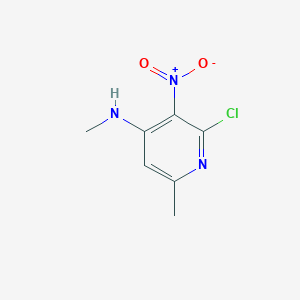
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
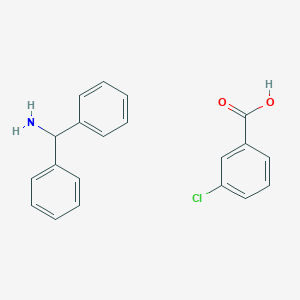
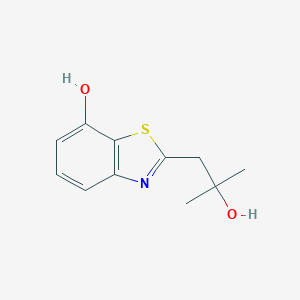


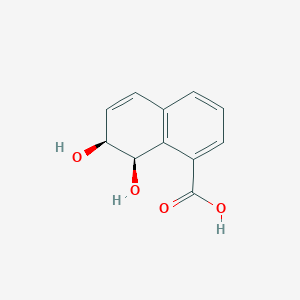



![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)
